REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[H-].[Na+].Cl[C:10]1[C:15]([I:16])=[CH:14][N:13]=[CH:12][N:11]=1.[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[I:16][C:15]1[C:10]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[N:11][CH:12]=[N:13][CH:14]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.672 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
18.08 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.424 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC=C1I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for about 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |